molecular formula C8H15ClN2O B12816507 (1-(sec-Butyl)-1H-imidazol-2-yl)methanol hydrochloride

(1-(sec-Butyl)-1H-imidazol-2-yl)methanol hydrochloride

Cat. No.: B12816507
M. Wt: 190.67 g/mol
InChI Key: NINUOGJJSCEQHL-UHFFFAOYSA-N
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Description

(1-(sec-Butyl)-1H-imidazol-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(sec-Butyl)-1H-imidazol-2-yl)methanol hydrochloride typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can include a variety of functional groups such as aryl halides and heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(sec-Butyl)-1H-imidazol-2-yl)methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The imidazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted imidazole derivatives.

Scientific Research Applications

(1-(sec-Butyl)-1H-imidazol-2-yl)methanol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-(sec-Butyl)-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-(sec-Butyl)-1H-imidazol-2-yl)methanol hydrochloride include other imidazole derivatives such as:

  • (1-(sec-Butyl)-1H-imidazol-2-yl)ethanol
  • (1-(sec-Butyl)-1H-imidazol-2-yl)propane
  • (1-(sec-Butyl)-1H-imidazol-2-yl)butane

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

(1-butan-2-ylimidazol-2-yl)methanol;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c1-3-7(2)10-5-4-9-8(10)6-11;/h4-5,7,11H,3,6H2,1-2H3;1H

InChI Key

NINUOGJJSCEQHL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CN=C1CO.Cl

Origin of Product

United States

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